molecular formula C11H7Cl2N3O B10964747 3,4-dichloro-N-(pyrimidin-2-yl)benzamide

3,4-dichloro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B10964747
M. Wt: 268.10 g/mol
InChI Key: ZPHUCRPHSLHFDM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(pyrimidin-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the amide. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(pyridin-3-yl)benzamide
  • 3,4-Dichloro-N-(pyridin-4-yl)benzamide
  • 3,4-Dichloro-N-(pyrimidin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-(pyrimidin-2-yl)benzamide exhibits unique properties due to the specific positioning of the pyrimidin-2-yl group. This positioning can influence the compound’s binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

3,4-dichloro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-8-3-2-7(6-9(8)13)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)

InChI Key

ZPHUCRPHSLHFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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